Distinct σ1 Pharmacophore: 2,5-Dichlorophenyl vs 3,4-Dimethylphenyl Substitution
The target compound bears a 2,5-dichlorophenyl substituent on the piperazine N-1 position, whereas the closely related commercial analog 1-(3,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 865611-77-4, CM790736) carries an electron-donating 3,4-dimethylphenyl group . Published SAR data on the 4,4-disubstituted arylalkylsulfonyl piperazine scaffold demonstrate that halogen substitution on the N-aryl ring is a key driver of σ1 receptor affinity, with halogenated sulfonamides exhibiting substantially higher σ1 binding than non-halogenated analogs within the same series [1]. The 2,5-dichloro substitution pattern is expected to confer distinct σ1 pharmacophore geometry compared to the dimethyl analog.
| Evidence Dimension | σ1 receptor binding affinity (class-level inference) |
|---|---|
| Target Compound Data | Not directly assayed in published literature; predicted to align with high-affinity halogenated sulfonamide cluster (Ki < 10 nM anticipated based on scaffold SAR) [1] |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CM790736): non-halogenated N-aryl substituent; σ1 binding data not reported |
| Quantified Difference | Qualitative: presence of electron-withdrawing 2,5-dichloro substituents vs electron-donating 3,4-dimethyl substituents produces opposite electronic effects on the piperazine N-aryl ring, a parameter shown in class-level SAR to differentiate high-affinity from low-affinity σ1 ligands [1] |
| Conditions | Class-level SAR derived from σ1 radioligand binding assays using guinea pig brain homogenates and [³H]-(+)-pentazocine as radioligand [1] |
Why This Matters
For researchers requiring maximal σ1 receptor engagement, the halogenated analog is mechanistically prioritized over non-halogenated analogs based on peer-reviewed SAR trends.
- [1] Sadeghzadeh, M., Sheibani, S., Ghandi, M., Daha, F. J., Amanlou, M., Arjmand, M., & Hasani Bozcheloie, A. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488–497. PMID: 23680866. View Source
